3-Bromo-2-hydrazinyl-4-nitropyridine

Description

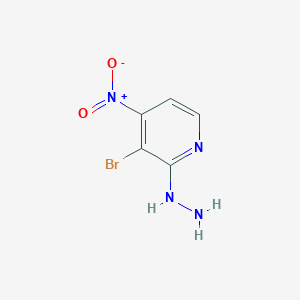

3-Bromo-2-hydrazinyl-4-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted with bromo (Br), hydrazinyl (NH-NH₂), and nitro (NO₂) groups at positions 3, 2, and 4, respectively. This configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The hydrazinyl group enhances nucleophilicity, enabling reactions with electrophiles such as isothiocyanates (e.g., synthesis of thiosemicarbazides, as demonstrated in a related compound ). The nitro group’s electron-withdrawing nature polarizes the ring, directing further substitution reactions.

Properties

Molecular Formula |

C5H5BrN4O2 |

|---|---|

Molecular Weight |

233.02 g/mol |

IUPAC Name |

(3-bromo-4-nitropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5BrN4O2/c6-4-3(10(11)12)1-2-8-5(4)9-7/h1-2H,7H2,(H,8,9) |

InChI Key |

VSHDXLASTUFPDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])Br)NN |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

3-Bromo-2-hydrazinyl-4-nitropyridine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups. Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various acids and bases

Scientific Research Applications

3-Bromo-2-hydrazinyl-4-nitropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydrazinyl-4-nitropyridine involves its interaction with various molecular targets. The hydrazine group can form bonds with different substrates, leading to the formation of new compounds. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Isomerism and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, leading to distinct reactivity and applications:

*Calculated based on atomic composition.

Key Observations:

- Hydrazinyl vs. Hydroxy/Methyl Groups : Hydrazinyl derivatives (e.g., 3-Bromo-2-hydrazinyl-4-nitropyridine) exhibit higher nucleophilicity compared to hydroxy or methyl analogs, enabling reactions like condensations and cyclizations .

- Nitro Group Position : In 3-Bromo-2-hydrazinyl-4-nitropyridine, the nitro group at position 4 creates a meta-directing effect, contrasting with the para-directing influence in the 5-nitro isomer .

- Steric Effects : Methyl-substituted analogs (e.g., 4-Bromo-2-methyl-3-nitropyridine) show reduced reactivity in nucleophilic substitutions due to steric hindrance .

Physical Properties and Solubility

- Polarity : Hydrazinyl and nitro groups increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl-substituted analogs .

- Melting Points : Hydroxy-substituted derivatives (e.g., 5-Bromo-2-hydroxy-3-nitropyridine) exhibit higher melting points due to intermolecular hydrogen bonding .

Biological Activity

3-Bromo-2-hydrazinyl-4-nitropyridine is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C5H5BrN4O2 |

| Molecular Weight | 218.02 g/mol |

| IUPAC Name | 3-bromo-2-hydrazinyl-4-nitropyridine |

The biological activity of 3-bromo-2-hydrazinyl-4-nitropyridine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group and hydrazine moiety are critical for its reactivity and binding affinity.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may modulate receptor activity, influencing pathways related to neurotransmission and pain perception.

Biological Studies and Findings

Recent studies have explored the biological effects of 3-bromo-2-hydrazinyl-4-nitropyridine in various contexts:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, a study demonstrated that modifications in the hydrazine structure could enhance antibacterial efficacy against resistant strains .

- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .

- Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties, possibly through modulation of GABA receptors, which are critical in neurological disorders .

Case Studies

- Case Study on Antimicrobial Activity :

- Case Study on Anticancer Effects :

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromo-2-hydrazinyl-4-nitropyridine, and how does the choice of hydrazine source impact reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a brominated nitropyridine precursor. For example, 5-bromo-2-hydroxy-3-nitropyridine derivatives ( ) can be functionalized via hydrazine substitution. Hydrazine hydrate is commonly used due to its nucleophilicity, but substituted hydrazines (e.g., methylhydrazine) may alter reactivity or solubility. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side reactions like over-substitution or ring decomposition. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, MS) reliably confirm the structure and purity of 3-Bromo-2-hydrazinyl-4-nitropyridine?

- Methodological Answer :

- NMR : NMR can identify hydrazinyl protons (δ 3–5 ppm, broad) and aromatic protons influenced by nitro and bromo groups. NMR detects deshielded carbons adjacent to electron-withdrawing groups.

- IR : Stretching vibrations for N-H (3200–3400 cm), nitro groups (~1520 and ~1350 cm), and C-Br (~600 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., bromine’s doublet).

Cross-referencing with crystallographic data (e.g., hydrogen-bonding patterns in pyridine derivatives, as in ) enhances structural validation.

Advanced Research Questions

Q. What computational approaches are optimal for predicting substituent effects and reaction pathways in 3-Bromo-2-hydrazinyl-4-nitropyridine?

- Methodological Answer : Density Functional Theory (DFT) methods, such as B3LYP with gradient corrections ( ), are suitable for modeling electronic properties. Basis sets like 6-31G(d,p) or def2-TZVP can predict charge distribution, Fukui indices for electrophilic/nucleophilic sites, and transition states in substitution reactions. Solvent effects (e.g., polarizable continuum models) improve accuracy for reaction mechanisms in solution. For example, exact exchange functionals ( ) better describe nitro group electron withdrawal and bromine’s steric effects.

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer : Contradictions may arise from tautomerism, polymorphism, or solvent interactions. Strategies include:

- Multi-technique validation : Pair XRD (to resolve hydrogen-bonding networks, ) with solid-state NMR to confirm crystallographic assignments.

- Dynamic effects : Variable-temperature NMR or IR can detect tautomeric equilibria (e.g., hydrazone vs. azo forms).

- Computational docking : Compare experimental XRD data with DFT-optimized geometries to identify discrepancies in bond angles or dihedrals.

Q. What experimental designs improve regioselectivity in hydrazine substitution on polyhalogenated nitropyridines?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., methoxy) to steer hydrazine to the desired position.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require additives (e.g., KI) to stabilize intermediates.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures may drive thermodynamic outcomes (para-substitution). Computational screening ( ) of transition-state energies can guide condition selection.

Notes on Contradiction Analysis

When experimental data conflicts (e.g., unexpected NMR splitting or XRD bond lengths), consider:

- Sample purity : Trace solvents or byproducts mimic spectral anomalies (use column chromatography or recrystallization).

- Crystal packing effects : Hydrogen-bonding networks ( ) can distort bond lengths in XRD vs. solution-state NMR.

- Dynamic processes : Use - HMBC NMR to probe hydrazinyl group dynamics in solution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.